molecular formula C7H3ClF4 B1360330 3-Chloro-4-fluorobenzotrifluoride CAS No. 78068-85-6

3-Chloro-4-fluorobenzotrifluoride

Cat. No.: B1360330
CAS No.: 78068-85-6
M. Wt: 198.54 g/mol
InChI Key: BKHVEYHSOXVAOP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a colorless liquid with an aromatic odor and is primarily used in various chemical reactions and industrial applications . The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Mechanism of Action

Target of Action

3-Chloro-4-fluorobenzotrifluoride is primarily used as a reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds act as agonists for GPR40, a G protein-coupled receptor that plays a crucial role in the regulation of insulin secretion and is a potential therapeutic target for the treatment of type 2 diabetes .

Mode of Action

As a reagent, it likely participates in chemical reactions that lead to the formation of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds, in turn, bind to and activate GPR40, triggering a cascade of intracellular events that enhance insulin secretion .

Biochemical Pathways

These molecules trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively, ultimately enhancing insulin secretion .

Pharmacokinetics

Given its use as a reagent, it’s likely that these properties would depend on the specific conditions of the chemical reactions it’s involved in .

Result of Action

The primary result of the action of this compound is the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds, as GPR40 agonists, can enhance insulin secretion, potentially improving glycemic control in individuals with type 2 diabetes .

Action Environment

The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it should be stored in a dry environment at 2-8°C . Its solubility in different solvents like chloroform and methanol may also affect its reactivity . .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid, which acts as a GPR40 agonist

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. It is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that this compound may influence cell signaling pathways related to inflammation and stress responses. The compound’s impact on gene expression and cellular metabolism remains to be fully elucidated, but its irritant properties indicate potential involvement in pathways that mediate cellular responses to external stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. Its role as a reagent in the synthesis of GPR40 agonists suggests that it may participate in binding interactions with the GPR40 receptor . This interaction could lead to the activation or inhibition of downstream signaling pathways involved in insulin secretion and glucose metabolism. Additionally, the compound’s irritant properties may be due to its ability to interact with cellular membranes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to be stable when stored in a sealed container at temperatures between 2-8°C . Prolonged exposure to heat, light, or air may lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties. Long-term studies on the effects of this compound on cellular function are limited, but its irritant properties suggest that chronic exposure could lead to sustained inflammatory responses and cellular damage.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to significant toxic or adverse effects . Threshold effects observed in animal studies indicate that there is a dosage-dependent relationship between this compound exposure and its impact on cellular and physiological processes. High doses may result in severe skin and eye irritation, respiratory distress, and potential systemic toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of GPR40 agonists The compound interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into active GPR40 agonists These interactions may affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins . These interactions may influence the compound’s localization and accumulation within different cellular compartments. The exact transport mechanisms and binding proteins involved are not well-characterized, but the compound’s chemical properties suggest that it may be actively transported across cellular membranes and distributed to target sites where it exerts its biochemical effects.

Subcellular Localization

Its chemical properties and interactions with cellular membranes suggest that it may be localized to specific compartments or organelles within the cell Targeting signals or post-translational modifications may direct the compound to these compartments, where it can interact with specific biomolecules and exert its effects

Preparation Methods

The preparation of 3-Chloro-4-fluorobenzotrifluoride involves several synthetic routes. One common method includes the reaction of 3-chloro-4-aminotrifluorotoluene with hydrochloric acid in the presence of a catalyst . The reaction conditions typically involve heating and maintaining specific pressure and temperature ranges to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions with stringent control over reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

3-Chloro-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Chloro-4-fluorobenzotrifluoride is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-chloro-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVEYHSOXVAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074884
Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78068-85-6
Record name 3-Chloro-4-fluorobenzotrifluoride
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-
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Record name 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

In a continuous process, about 8 parts per hour of 4-fluoro-3-nitrobenzotrifluoride vapors and about 15 parts per hour of chlorine gas were passed simultaneously through a vapor phase reactor maintained at a temperature of about 320° C. and the reaction product vapors were condensed and collected. The process was continued until about 40 parts of 4-fluoro-3-nitrobenzotrifluoride had been passed through the reactor, yielding about 36.3 parts of 3-chloro-4-fluorobenzotrifluoride product. The structure of the product was confirmed by spectral analysis.
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Synthesis routes and methods II

Procedure details

Nine parts of the 4-fluoro-3-nitrobenzotrifluoride of Example I, and six parts of phosphorous pentachloride were sealed tightly under a nitrogen atmosphere in a tubular reactor. The sealed reactor was heated in an oil bath for about two hours at 170°-180° C. The reaction mixture was poured into water and extracted with diethyl ether. The organic layer was dried and distilled at atmospheric pressure to yield 13.6 parts of 3-chloro-4-fluorobenzotrifluoride. The structure was confirmed by gas chromatography--mass spectrum, and by F19 and C13NMR analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Chloro-4-fluorobenzotrifluoride in chemical synthesis?

A: this compound serves as a crucial starting material in the synthesis of various complex molecules, particularly in the development of new agrochemicals. For instance, it's a key precursor in synthesizing Flufenoxuron [, ], a potent insecticide and acaricide. Its structure, featuring reactive chlorine and fluorine substituents, allows for further chemical transformations, making it valuable in building diverse molecular scaffolds.

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